N-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]-2-butanamine oxalate
Overview
Description
N-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]-2-butanamine oxalate is a useful research compound. Its molecular formula is C15H21BrClNO5 and its molecular weight is 410.69 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 409.02916 g/mol and the complexity rating of the compound is 289. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Reactions
Benzopyrones Synthesis : The study by Bevan and Ellis (1983) discusses the synthesis and reactions of ethyl 3-bromo-4-oxochromen-2-carboxylate, highlighting methods that could be relevant to the synthesis of complex bromo-chloro compounds Bevan & Ellis, 1983.
Phosphine-Catalyzed Annulation : Zhu, Lan, and Kwon (2003) present a phosphine-catalyzed [4 + 2] annulation method, which may offer insights into constructing nitrogen-containing rings, potentially relevant to the target compound's synthesis Zhu, Lan, & Kwon, 2003.
Degradation Products of Benzophenone-3 : Manasfi et al. (2015) explore the degradation products of benzophenone-3 in chlorinated seawater, which might provide a comparative basis for understanding the environmental stability and degradation pathways of complex organic compounds Manasfi et al., 2015.
Reactivity with Phenols : Kimura et al. (1982) investigate the reaction of haloacetoacetate with phenols, offering a foundation for understanding how halogenated compounds interact with phenolic substances, which could be relevant for functional group modifications in the target molecule Kimura et al., 1982.
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]butan-2-amine;oxalic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrClNO.C2H2O4/c1-4-10(3)16-5-6-17-13-11(14)7-9(2)8-12(13)15;3-1(4)2(5)6/h7-8,10,16H,4-6H2,1-3H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBUQUMQAQQULOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCCOC1=C(C=C(C=C1Br)C)Cl.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrClNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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